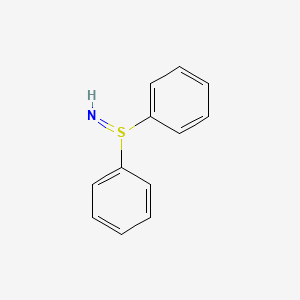

S,S-Diphenylsulfilimine

Description

BenchChem offers high-quality S,S-Diphenylsulfilimine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about S,S-Diphenylsulfilimine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

imino(diphenyl)-λ4-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NS/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEXXWUCMDYEREL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501313978 | |

| Record name | S,S-Diphenylsulfilimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36744-90-8 | |

| Record name | S,S-Diphenylsulfilimine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36744-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S,S-Diphenylsulphimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036744908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S,S-Diphenylsulfilimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S,S-diphenylsulphimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.331 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: S,S-Diphenylsulfilimine Monohydrate (CAS 68837-61-6)

[1][2][3]

Executive Summary: The Stable "Free" Sulfilimine

S,S-Diphenylsulfilimine monohydrate (Ph₂S=NH[1] · H₂O) represents a critical tactical advantage in sulfur-nitrogen chemistry.[1] While historically, "free" sulfilimines (unsubstituted at the nitrogen) were considered unstable intermediates prone to hydrolysis or oligomerization, the monohydrate form provides a shelf-stable, crystalline reagent.

For drug development professionals, this compound serves two primary functions:

-

A Direct Precursor to NH-Sulfoximines: It bypasses the harsh conditions often required to install the =NH moiety onto sulfoxides.[1]

-

A Nucleophilic Nitrogen Source: The semipolar S=N bond renders the nitrogen sufficiently nucleophilic for N-acylation, N-arylation, and heterocyclic ring construction without requiring exogenous bases.[1]

Part 1: Chemical Identity & Physicochemical Profile[2]

The Datasheet

| Parameter | Specification |

| CAS Number | 68837-61-6 |

| IUPAC Name | S,S-Diphenyl-λ⁴-sulfanimine monohydrate |

| Formula | C₁₂H₁₁NS[1][2] · H₂O |

| Molecular Weight | 219.31 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 67 – 71 °C (Lit.)[1] |

| Solubility | Soluble in MeOH, DCM, CHCl₃; Sparingly soluble in cold water. |

| pKa (Conjugate Acid) | ~8.3 (Indicates significant basicity of the N-terminal) |

Structural Characteristics

The utility of S,S-diphenylsulfilimine lies in the nature of the S=N bond.[1] Unlike a carbon-nitrogen double bond (imine), the sulfur-nitrogen bond has significant ylide character (semipolar).[1]

-

Resonance Form A: Ph₂S=NH (Double bond character)

-

Resonance Form B: Ph₂S⁺–N⁻H (Ylide character)

Implication: The negative charge density on the nitrogen makes it a "soft" nucleophile, ideal for reactions with electrophiles (acyl chlorides, isocyanates) under mild conditions. The water of crystallization (monohydrate) hydrogen-bonds to the nitrogen, stabilizing the molecule against self-condensation.[1]

Part 2: Synthetic Utility & Mechanism[2][6][7]

The Reaction Landscape

The following diagram illustrates the three primary divergent pathways for this reagent in medicinal chemistry workflows.

Figure 1: Divergent synthetic pathways.[1] The reagent acts as a pivot point between simple sulfides and complex high-oxidation-state sulfur pharmacophores.[1]

Mechanism: Oxidation to Sulfoximines

The conversion of sulfilimines to sulfoximines is a high-value transformation.[1] Sulfoximines are increasingly used in drug design (e.g., AZD6738 , Roniciclib ) because they offer high metabolic stability and hydrogen-bonding potential compared to sulfones.[1]

Why use the Monohydrate? Standard methods often involve "NH transfer" to a sulfoxide using hazardous azides or iodinanes.[1] Starting with S,S-diphenylsulfilimine monohydrate allows you to perform a simple O-transfer (oxidation) instead.[1]

Mechanism:

Part 3: Experimental Protocols

Protocol A: Synthesis of NH-Sulfoximine via Oxidation

Context: Converting the sulfilimine reagent into a sulfoximine building block.[1]

Reagents:

-

S,S-Diphenylsulfilimine monohydrate (1.0 equiv)[1]

-

Sodium Periodate (NaIO₄) (1.5 equiv)

-

Ruthenium(III) chloride hydrate (RuCl₃ · xH₂O) (0.01 equiv / 1 mol%)

-

Solvent System: CCl₄ / CH₃CN / H₂O (2:2:3 ratio) - Note: DCM/MeCN/Water is a modern, safer alternative.[1]

Step-by-Step Workflow:

-

Preparation: In a round-bottom flask, dissolve S,S-diphenylsulfilimine monohydrate (e.g., 2.19 g, 10 mmol) in the solvent mixture (DCM/MeCN, 20 mL each).

-

Catalyst Addition: Add RuCl₃ (catalytic amount). The solution may darken.

-

Oxidant Addition: Dissolve NaIO₄ (3.2 g, 15 mmol) in water (30 mL) and add it slowly to the reaction mixture at 0°C.

-

Reaction: Stir vigorously at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 2–4 hours.

-

Checkpoint: Monitor by TLC.[1] The sulfoximine is more polar than the starting sulfilimine.

-

-

Quench: Quench excess oxidant with saturated aqueous Na₂S₂O₃ (sodium thiosulfate).

-

Extraction: Extract the aqueous layer with DCM (3 x 20 mL).

-

Purification: Dry organic layers over MgSO₄, filter, and concentrate. Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Eluent: EtOAc/Hexane).[1]

Protocol B: N-Acylation (Synthesis of N-Acyl Sulfilimines)

Context: Creating masked nitrene precursors or stable crystalline derivatives.[1]

Step-by-Step Workflow:

-

Dissolution: Dissolve S,S-diphenylsulfilimine monohydrate (1.0 equiv) in anhydrous DCM.

-

Base (Optional): While the reagent is basic, adding a scavenger like Pyridine (1.1 equiv) can improve yields if the acid chloride is highly reactive.

-

Addition: Add the Acyl Chloride (e.g., Benzoyl chloride) (1.05 equiv) dropwise at 0°C.

-

Workup: Wash with water, then dilute NaHCO₃. The product, N-benzoyl-S,S-diphenylsulfilimine, is usually isolated by simple concentration and recrystallization.[1]

Part 4: Handling, Stability & Safety

Stability Profile

-

Hygroscopicity: The anhydrous free base is highly hygroscopic and unstable.[1] The monohydrate is the thermodynamic sink and is stable at room temperature.

-

Thermal: Decomposes above 100°C. Do not heat neat.[1]

-

Storage: Store in a cool (<15°C), dry place, protected from light. Dark glass containers are recommended to prevent photo-degradation of the S=N bond.[1]

Safety (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

-

Precaution: The hydrolysis product is Diphenyl sulfide , which has a potent, unpleasant odor (stench). All reactions should be conducted in a well-ventilated fume hood.[1]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Strong Stench | Hydrolysis of the reagent to Diphenyl sulfide. | The reaction medium was likely too acidic.[1] Maintain pH > 7.[1] |

| Low Yield (Oxidation) | Over-oxidation to Sulfone.[1] | Reduce oxidant equivalents; control temperature strictly at 0°C during addition. |

| Oily Product | Incomplete crystallization.[1] | The monohydrate crystallizes well; if the product is the free base derivative, use Et₂O/Hexane trituration. |

References

-

Furukawa, N., et al. (1980).[1] Physical and Chemical Properties of S,S-Diphenylsulfilimine. Tetrahedron, 36, 73. Link

-

Tamura, Y., et al. (1977).[1] Synthesis of Sulfilimines using O-Mesitylenesulfonylhydroxylamine.[1] Journal of Organic Chemistry, 42, 3226.

-

Lücking, U. (2013).[1] Sulfoximines: A Neglected Opportunity in Medicinal Chemistry.[1] Angewandte Chemie International Edition, 52, 9399. Link

-

TCI Chemicals. (2024).[1] Product Specification: S,S-Diphenylsulfilimine Monohydrate (D2002).[1]Link

-

Bull, J. A., et al. (2016).[1] Synthesis of Sulfoximines and Sulfonimidamides.[1][2][5][6] Chemical Reviews, 116, 1683.

Comparative Analysis of Isoelectronic Sulfur Species: S,S-Diphenylsulfilimine vs. Diphenyl Sulfoxide

Executive Summary: The Isoelectronic Divergence

In the landscape of organosulfur chemistry, S,S-diphenylsulfilimine (

For the drug development professional, distinguishing these two is not merely an academic exercise. Sulfoxides are established metabolic soft spots and hydrogen bond acceptors. Sulfilimines , conversely, offer a basic handle (

This guide dissects the structural, physical, and synthetic differences between these two species, providing actionable protocols for their generation and manipulation.

Structural and Electronic Properties[1][2][3][4][5][6][7]

The core difference lies in the nature of the double bond between sulfur and the heteroatom. Both adopt a distorted tetrahedral geometry (pyramidal if ignoring the lone pair), but the

Comparative Data Matrix

| Property | Diphenyl Sulfoxide ( | S,S-Diphenylsulfilimine ( |

| Molecular Formula | ||

| Geometry | Trigonal Pyramidal ( | Trigonal Pyramidal ( |

| Bond Length (S=X) | 1.49 – 1.50 Å | 1.516 – 1.520 Å (Free Base) |

| IR Stretch (S=X) | 1040 – 1060 | 900 – 970 |

| Basicity ( | ~ -1.8 (Very Weak Base) | ~ 8.3 (Strong Base) |

| H-Bonding | Acceptor Only | Donor (NH) & Acceptor (N Lone Pair) |

| Metabolic Stability | Low (Oxidizes to Sulfone/Reduces to Sulfide) | Moderate (Oxidizes to Sulfoximine) |

Structural Visualization

The following diagram illustrates the isoelectronic relationship and the key orbital interactions.

Figure 1: Structural comparison highlighting the isoelectronic relationship and bond characteristics.

Synthetic Protocols

The synthesis of these two species requires "orthogonal" oxidation strategies. While sulfoxides are generated via electrophilic oxygen transfer, sulfilimines require electrophilic nitrene transfer or oxidative amination.

Protocol A: Synthesis of Diphenyl Sulfoxide (Standard Oxidation)

Target: Selective oxidation without over-oxidation to sulfone.

Reagents: Diphenyl sulfide, 30%

-

Setup: Charge a round-bottom flask with diphenyl sulfide (10 mmol) and TFE (20 mL). TFE is chosen for its ability to activate hydrogen peroxide via H-bonding.

-

Addition: Cool to 0°C. Add 30% aqueous

(1.1 equiv) dropwise over 15 minutes. -

Reaction: Stir at room temperature for 2 hours. Monitor by TLC (EtOAc/Hexane) to ensure no sulfone (

~0.6) is formed. -

Workup: Quench with saturated

solution. Extract with dichloromethane ( -

Purification: Dry over

, concentrate, and recrystallize from ether/hexane.-

Yield: Typically >90%.[1]

-

Note: Avoid excess oxidant to prevent sulfone formation.

-

Protocol B: Synthesis of Free S,S-Diphenylsulfilimine (The Oae Method)

Target: The free NH species (often isolated as the monohydrate). Note: Direct synthesis of the free base is unstable; the standard route proceeds via the N-Tosyl intermediate followed by acidic hydrolysis.

Step 1: Synthesis of N-Tosyl-S,S-diphenylsulfilimine

-

Reagents: Diphenyl sulfide (10 mmol), Chloramine-T trihydrate (11 mmol), Methanol (30 mL).

-

Reaction: Dissolve sulfide in methanol. Add Chloramine-T portion-wise at room temperature.

-

Stirring: Stir for 2 hours. The reaction is usually exothermic; a white precipitate (NaCl) may form.

-

Isolation: Pour into ice water (100 mL). The product precipitates. Filter, wash with water, and recrystallize from acetone/water.

-

Intermediate: N-Tosyl-S,S-diphenylsulfilimine (mp ~112°C).

-

Step 2: Hydrolysis to Free Sulfilimine

-

Deprotection: Dissolve the N-Tosyl intermediate (5 mmol) in concentrated Sulfuric Acid (5 mL). Caution: Highly corrosive.

-

Heating: Stir at 0°C for 10 minutes, then allow to warm to RT. (Some protocols suggest gentle warming to 40°C if sluggish, but beware of decomposition).

-

Quench: Pour the deep red/brown solution onto crushed ice (50 g).

-

Neutralization: Carefully basify with 20% NaOH solution until pH > 11. The free sulfilimine separates as an oil or solid.

-

Extraction: Extract immediately with Chloroform (

mL). Do not use acidic workup. -

Crystallization: Dry over

(avoid acidic drying agents like silica). Evaporate and recrystallize from benzene/hexane or store as the monohydrate.-

Product: S,S-Diphenylsulfilimine Monohydrate (mp 67-71°C).[1]

-

Reactivity Profile & Medicinal Chemistry Utility[2][3]

The divergence in reactivity is the most critical factor for researchers.

Basicity and Nucleophilicity

-

Sulfoxide: The oxygen is a weak nucleophile. Protonation occurs only under strongly acidic conditions (

). It acts primarily as a Lewis base in coordination chemistry. -

Sulfilimine: The nitrogen is strongly basic (

). It can be readily acylated, alkylated, or arylated. This allows the sulfilimine to serve as a "masked" nucleophile or a building block for complex heterocycles.

Oxidation: The Gateway to Sulfoximines

The most significant modern application of sulfilimines is their oxidation to sulfoximines (

-

Sulfoxide

Sulfone: Requires strong oxidants (mCPBA, -

Sulfilimine

Sulfoximine: Requires oxidation (e.g.,

Divergent Synthesis Diagram

Figure 2: The divergent synthetic pathways and oxidation states of sulfur species.

References

-

Crystal Structure & Bond Lengths: Elsegood, M. R. J., et al. (2002). "The preparation and structure of novel sulfimide systems." New Journal of Chemistry.

-

General Reactivity & Oae Method: Oae, S., et al. (1972). "A convenient preparation of 'Free' sulfilimines by hydrolysis of N-p-tosylsulfilimines."[2] Tetrahedron Letters.

-

Medicinal Chemistry (Sulfoximines): Frings, M., et al. (2017). "Sulfoximines from a Medicinal Chemist’s Perspective." European Journal of Medicinal Chemistry.

-

Basicity Data: Comparison derived from standard pKa tables for "Sulfimides" vs "Sulfoxides" in Bordwell pKa Table and Evans pKa Table.

-

Physical Properties: Sigma-Aldrich Product Specification for S,S-Diphenylsulfilimine Monohydrate (CAS 68837-61-6).[3]

Sources

An In-depth Technical Guide to the Solubility of S,S-Diphenylsulfilimine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of S,S-Diphenylsulfilimine, a versatile synthetic intermediate. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document synthesizes fundamental principles with actionable experimental protocols. It is designed to empower researchers to both understand and practically determine the solubility of S,S-Diphenylsulfilimine in a variety of common organic solvents. This guide covers the physicochemical properties of S,S-Diphenylsulfilimine that govern its solubility, a detailed, step-by-step experimental workflow for solubility determination, and a framework for interpreting the resulting data.

Introduction to S,S-Diphenylsulfilimine and its Synthetic Utility

S,S-Diphenylsulfilimine, often available as a stable monohydrate, is a valuable reagent in organic synthesis.[1][2] It serves as a precursor for the preparation of various N-substituted sulfilimines, which are of interest in medicinal chemistry and materials science. The efficiency of synthetic transformations involving S,S-Diphenylsulfilimine, as well as its subsequent purification and formulation, are intrinsically linked to its solubility in organic media. A thorough understanding of its solubility profile is therefore not merely academic but a practical necessity for process optimization and the development of robust synthetic methodologies.

Physicochemical Properties of S,S-Diphenylsulfilimine Monohydrate

The solubility of a compound is governed by its molecular structure and the intermolecular forces it can form with a solvent. The key physicochemical properties of S,S-Diphenylsulfilimine monohydrate are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NOS | [3] |

| Molecular Weight | 219.30 g/mol | [3] |

| Appearance | White to off-white powder/crystals | |

| Melting Point | 67-71 °C | [4] |

| Structure | S,S-Diphenylsulfilimine Monohydrate | [3] |

The presence of the polar S=N bond and the N-H group suggests the potential for dipole-dipole interactions and hydrogen bonding. The two phenyl rings, however, introduce significant nonpolar character. This amphiphilic nature indicates that the solubility of S,S-Diphenylsulfilimine will be highly dependent on the polarity of the solvent. The commercially available form is often the monohydrate, which can influence its solubility characteristics due to the presence of water of hydration.[2][3][4]

Theoretical Framework of Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This adage is scientifically grounded in the nature of intermolecular forces. For a solute to dissolve in a solvent, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

The Role of Polarity and Hydrogen Bonding

-

Polar Solvents (e.g., Methanol, Ethanol, Acetonitrile, DMSO, DMF): These solvents are expected to be effective at dissolving S,S-Diphenylsulfilimine. The polar S=N bond and the N-H moiety of the sulfilimine can engage in dipole-dipole interactions and form hydrogen bonds with polar protic solvents (like alcohols) and polar aprotic solvents (like DMSO and DMF).

-

Nonpolar Solvents (e.g., Hexane, Toluene): In these solvents, the primary intermolecular forces are London dispersion forces. While the phenyl groups of S,S-Diphenylsulfilimine can interact with these solvents, the energy required to overcome the strong dipole-dipole and hydrogen bonding interactions within the sulfilimine crystal lattice is unlikely to be sufficiently compensated. Therefore, low solubility is anticipated in nonpolar solvents.

-

Aprotic Polar Solvents (e.g., Acetone, Ethyl Acetate): These solvents possess dipoles but lack hydrogen bond donating capabilities. They represent an intermediate case and can offer moderate solubility.

Experimental Determination of Solubility

While theoretical principles provide a valuable predictive framework, empirical determination of solubility is essential for accurate and reliable data. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a liquid solvent.[5]

Experimental Workflow: The Shake-Flask Method

The following protocol outlines a generalized procedure for determining the solubility of S,S-Diphenylsulfilimine in an organic solvent of interest.

Figure 1. A generalized workflow for determining equilibrium solubility using the shake-flask method.

Detailed Step-by-Step Methodology

-

Preparation of the Sample:

-

Add an excess amount of S,S-Diphenylsulfilimine monohydrate to a glass vial. The amount should be sufficient to ensure that a saturated solution is formed, with undissolved solid remaining at equilibrium.

-

Record the initial mass of the sulfilimine if performing a gravimetric analysis.

-

Add a precise volume (e.g., 5.0 mL) of the desired organic solvent to the vial.

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled environment (e.g., a shaker bath set at 25 °C).

-

Agitate the mixture for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours. A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the undissolved solid to settle. It is crucial to maintain a constant temperature during this step.

-

For finely dispersed solids, centrifugation can be employed to pellet the undissolved material.

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a chemically inert filter (e.g., a 0.22 µm PTFE syringe filter) to remove any remaining solid particles.

-

-

Quantification:

-

The concentration of S,S-Diphenylsulfilimine in the filtered saturated solution can be determined by a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) is often the method of choice due to its sensitivity and specificity.

-

HPLC Method Development: A reverse-phase HPLC method using a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) and UV detection (S,S-Diphenylsulfilimine has a chromophore) would be appropriate. A calibration curve must be generated using standard solutions of S,S-Diphenylsulfilimine of known concentrations.

-

-

Alternatively, for a less rigorous but often sufficient determination, a gravimetric method can be used:

-

Transfer the filtered saturated solution to a pre-weighed vial.

-

Carefully evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature below the melting point of the sulfilimine.

-

Once the solvent is completely removed, weigh the vial containing the dried residue. The mass of the dissolved sulfilimine can then be determined by difference.

-

-

-

Data Reporting:

-

Solubility should be reported in standard units such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L) at the specified temperature.

-

Anticipated Solubility Trends and Data Interpretation

| Solvent | Solvent Type | Predicted Solubility | Rationale / Experimental Notes |

| Methanol | Polar Protic | High | Capable of hydrogen bonding with the N-H and S=N groups. |

| Ethanol | Polar Protic | High | Similar to methanol, but slightly lower polarity may slightly reduce solubility. |

| Isopropanol | Polar Protic | Moderate to High | Increased nonpolar character compared to methanol and ethanol may affect solubility. |

| Acetone | Polar Aprotic | Moderate | Can participate in dipole-dipole interactions. |

| Ethyl Acetate | Polar Aprotic | Low to Moderate | Less polar than acetone. |

| Dichloromethane | Polar Aprotic | Moderate | Can solvate the phenyl rings and interact with the polar groups. |

| Chloroform | Polar Aprotic | Moderate | Similar to dichloromethane. |

| Tetrahydrofuran (THF) | Polar Aprotic | Low to Moderate | The ether oxygen can act as a hydrogen bond acceptor. |

| Acetonitrile | Polar Aprotic | Moderate to High | A highly polar solvent that can engage in strong dipole-dipole interactions. |

| Dimethylformamide (DMF) | Polar Aprotic | High | A strong hydrogen bond acceptor with high polarity. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | A highly polar solvent and strong hydrogen bond acceptor. |

| Toluene | Nonpolar | Low | Dominated by van der Waals interactions, insufficient to overcome the sulfilimine's crystal lattice energy. |

| Hexane | Nonpolar | Very Low / Insoluble | Aliphatic nonpolar solvent, very poor match for the polar nature of the sulfilimine. |

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of S,S-Diphenylsulfilimine in organic solvents. By combining theoretical principles with a detailed, practical experimental protocol, researchers are equipped to generate the critical solubility data required for optimizing synthetic procedures, purification strategies, and formulation development. The provided structure for data presentation encourages a systematic approach to characterizing this important synthetic building block.

References

- Elsegood, M. R. J., Holmes, K. E., Kelly, P. F., Parr, J., & Stonehouse, J. M. (2002). The preparation and structure of novel sulfimide systems; X-ray crystal structures of 1,4-(PhS{NH})2C6H4 (and dihydrate), 1,2-(PhS{NH})(PhS)C6H4·H2O and of [Ph2SNH] and its hydrate. New Journal of Chemistry, 26(2), 202-206.

-

PureSynth. SS-Diphenylsulfilimine Monohydrate 98.0% product page. Retrieved February 27, 2026, from [Link]

-

Scribd. Procedure for Determining Solubility of Organic Compounds. Retrieved February 27, 2026, from [Link]

-

PubChem. S,S-Diphenylsulfilimine monohydrate. Retrieved February 27, 2026, from [Link]

Sources

S,S-Diphenylsulfilimine role as a nitrogen source in transfer reactions

Technical Guide: -Diphenylsulfilimine as a Nitrogen Source in Transfer Reactions

Executive Summary

This guide focuses on its role as a reagent for NH-aziridination and electrophilic nitrogen transfer , providing researchers with the protocols necessary to harness this "spring-loaded" nitrogen source without succumbing to its inherent instability.

Part 1: The Reagent Profile

Structural Characteristics & Bonding

The reactivity of

-

Ylide Character:

(Nucleophilic N, Electrophilic S) -

Double Bond Character:

(d

Key Physical Properties:

| Property | Description | Implication for Protocol |

|---|---|---|

| State | Colorless crystalline solid (often monohydrate) | Hygroscopic; store under inert atmosphere. |

| Basicity | Weakly basic (

Preparation of the Free Species

Commercial sources typically supply the

The Yoshimura-Furukawa Protocol (Deprotection):

The most robust method involves the treatment of

Figure 1: Step-wise synthesis of free S,S-diphenylsulfilimine from diphenyl sulfide.

Part 2: Mechanistic Paradigms of Nitrogen Transfer

The utility of

The "Push-Pull" Mechanism (Aziridination)

In the presence of electron-deficient olefins (e.g.,

-

Nucleophilic Attack: The ylide nitrogen attacks the

-carbon of the olefin. -

Ring Closure: The resulting enolate attacks the sulfur-bearing carbon (or directly displaces

in a concerted manner). -

Elimination:

departs, closing the aziridine ring.

Metal-Nitrenoid Pathway

In the presence of transition metals (Cu, Rh), the sulfilimine can coordinate to the metal. The

Part 3: Experimental Protocols

Protocol A: Synthesis of Free S,S-Diphenylsulfilimine

Based on the method by Yoshimura et al. (1976)

Reagents:

-

-Diphenyl-

-

Concentrated Sulfuric Acid (

, 10 mL) -

Sodium Hydroxide (NaOH, 20% aq. solution)

-

Chloroform (

) -

Anhydrous Magnesium Sulfate (

)

Step-by-Step:

-

Acidolysis: Place 10 mmol of finely powdered

-diphenyl- -

Cooling: Submerge the flask in an ice-salt bath (

). -

Addition: Add 10 mL of cold concentrated

dropwise with vigorous stirring. The solid will dissolve to form a deep solution (protonated sulfonium salt). Stir for 10–15 minutes. Do not exceed 20 minutes to avoid sulfonation of the phenyl rings. -

Quench: Pour the reaction mixture onto 100 g of crushed ice.

-

Neutralization: Slowly add 20% NaOH solution while monitoring pH until the solution is alkaline (pH > 10). The free sulfilimine will precipitate or form an oil.

-

Extraction: Extract immediately with

( -

Drying: Wash the organic layer with water, dry over anhydrous

, and filter. -

Isolation: Evaporate the solvent under reduced pressure (keep bath temperature

) to obtain-

Yield Expectation: 85–95%.

-

Storage: Use immediately or store at

under Argon.

-

Protocol B: NH-Transfer Aziridination of Chalcone

Based on the Furukawa reaction.

Reagents:

-

Chalcone (Benzylideneacetophenone) (1.0 mmol)

-

Free

-Diphenylsulfilimine (1.5 mmol) -

Solvent: Acetonitrile (MeCN) or Benzene

-

Catalyst (Optional): UV light or heat (

)

Step-by-Step:

-

Dissolve chalcone (1.0 equiv) in MeCN (5 mL).

-

Add freshly prepared

(1.5 equiv). -

Reaction: Stir the mixture at

for 6–12 hours. Alternatively, irradiate with a high-pressure mercury lamp at RT. -

Monitoring: Monitor by TLC. The spot for

will disappear, and a less polar spot (Diphenyl sulfide) and the aziridine product will appear. -

Workup: Concentrate the solvent. Purify via column chromatography (Silica gel).

-

Note: Diphenyl sulfide elutes first (non-polar, Hexanes). The NH-aziridine elutes with more polar solvents (EtOAc/Hexanes).

-

Part 4: Mechanism Visualization (Aziridination)

The following diagram illustrates the direct NH-transfer mechanism to an electron-deficient olefin (Michael acceptor).

Figure 2: Mechanistic pathway for the aziridination of electron-deficient olefins using Ph2S=NH.

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield of Free Sulfilimine | Hydrolysis during workup or over-sulfonation. | Ensure pH > 10 during extraction. Keep acid contact time < 15 min. |

| No Reaction (Aziridination) | Substrate is electron-rich. | |

| Product Decomposition | NH-Aziridines are sensitive to acid. | Use base-washed silica gel (1% |

| Odor | Release of Diphenyl Sulfide. | Treat waste streams with bleach (hypochlorite) to oxidize sulfide to sulfoxide/sulfone before disposal. |

References

-

Yoshimura, T., Omata, T., Furukawa, N., & Oae, S. (1976).[2][3][4] Free sulfilimines.[3][4] 5. Preparation and physical and chemical properties of "free" sulfilimines. The Journal of Organic Chemistry, 41(10), 1728–1733.

-

Furukawa, N., Oae, S., & Yoshimura, T. (1976).[2][3][4] The Michael Type Addition of Free Sulfilimine.[3] Synthesis, 1976(1), 30–32.[3]

-

Tamura, Y., Sumoto, K., Minamikawa, J., & Ikeda, M. (1973). Mesitylenesulfonylhydroxylamine (MSH) as a Reagent for the Synthesis of Sulfilimines. Tetrahedron Letters, 14(42), 4137–4140.

-

Trost, B. M. (1974). Sulfur ylides: Emerging synthetic intermediates. Accounts of Chemical Research, 7(3), 85–92.

-

García Mancheño, O., Bistri, O., & Bolm, C. (2007).[5] Iodinane- and Metal-Free Synthesis of N-Cyano Sulfilimines: Novel and Easy Access of NH-Sulfoximines.[5] Organic Letters, 9(19), 3809–3811.

Sources

- 1. chemistry.illinois.edu [chemistry.illinois.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Iodinane- and Metal-Free Synthesis of N-Cyano Sulfilimines: Novel and Easy Access of NH-Sulfoximines [organic-chemistry.org]

The Sulfilimine Frontier: History, Synthesis, and Biological Significance

Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Researchers

Executive Summary

Sulfilimines (sul-FIL-i-meens), characterized by a distinct sulfur-nitrogen double bond (

The Nature of the Bond: A Chemical Chameleon

The sulfilimine functionality (

-

Basicity: The nitrogen atom in N-unsubstituted sulfilimines is basic (

for the conjugate acid), making them capable of acting as ligands or hydrogen bond acceptors. -

Bonding Character: The bond is a resonance hybrid between a true double bond (

) and a semipolar ylide form ( -

Stereogenicity: Like sulfoxides, the sulfur atom in sulfilimines is chiral.[2][3] The pyramidal geometry allows for the isolation of enantiopure sulfimides, which are increasingly valuable in asymmetric synthesis.

Table 1: Comparative Properties of Sulfur-Heteroatom Bonds

| Property | Sulfoxide ( | Sulfilimine ( | Sulfoximine ( |

| Oxidation State | S(IV) | S(IV) | S(VI) |

| Geometry | Pyramidal | Pyramidal | Tetrahedral (distorted) |

| Polarity | High | High (Ylide character) | High |

| Basicity | Very Weak | Moderate (depends on R') | Weak |

| Biological Role | Metabolic oxidation product | Collagen IV Crosslink | Rare (synthetic drugs) |

Historical Trajectory: From Flask to Tissues

The history of sulfilimines is a narrative of "discovery, neglect, and rediscovery."

The Synthetic Dawn (1917–1921)

The first definitive synthesis of a sulfilimine is attributed to Ben H. Nicolet and J.J. Willard in 1921. Working with diethyl sulfide and Chloramine-T, they observed the formation of a stable crystalline solid. This reaction established the "Nicolet-Willard" protocol, which remained the standard for decades:

The Biological Revolution (2009)

For nearly a century, sulfilimines were considered purely synthetic. This dogma shattered in 2009 when Billy Hudson and colleagues (Vanacore et al.) at Vanderbilt University identified a sulfilimine bond crosslinking Methionine-93 and Hydroxylysine-211 in Collagen IV .

-

Mechanism: The enzyme Peroxidasin generates hypohalous acids (HOBr/HOCl) which oxidize the methionine sulfur, facilitating nucleophilic attack by the hydroxylysine nitrogen.[2]

-

Medical Implication: This bond stabilizes the collagen triple helix. Its absence or disruption is linked to Goodpasture’s syndrome , an autoimmune disease where antibodies attack the Goodpasture antigen (the NC1 domain of Collagen IV), often targeting the region stabilized by this specific bond.

Visualization: The Timeline of Discovery

Technical Deep Dive: Synthesis Protocols

Modern drug development requires methods that are stereoselective and compatible with complex functional groups. While Chloramine-T is robust, it is limited to tosyl-protected products. We present two protocols: the Classic for bulk intermediate synthesis and the Modern Catalytic for late-stage functionalization.

Protocol A: Classic Chloramine-T Oxidation

Best for: Creating stable N-tosyl sulfilimine intermediates.

Reagents:

-

Sulfide substrate (1.0 equiv)

-

Chloramine-T trihydrate (1.1 equiv)

-

Solvent: Methanol or Acetonitrile

Workflow:

-

Dissolution: Dissolve the sulfide in Methanol (0.1 M concentration).

-

Addition: Add Chloramine-T in portions over 10 minutes at room temperature.

-

Reaction: Stir for 2–4 hours. The reaction is often exothermic; cooling to 0°C may be required for volatile sulfides.

-

Workup: Concentrate the solvent. Redissolve residue in DCM and wash with 5% NaOH (to remove sulfonamide byproduct) and brine.

-

Purification: Recrystallize from Ethanol/Water.

Protocol B: Rhodium-Catalyzed Stereoselective Imination

Best for: Asymmetric synthesis of chiral sulfilimines for SAR studies. Reference Grounding: This method utilizes a dirhodium catalyst and a nitrene source (e.g., sulfonyloxycarbamates) to transfer the nitrogen with high enantiocontrol.

Reagents:

-

Sulfide substrate (1.0 equiv)

-

(Aminating agent, e.g., MSH) or

-

Catalyst:

or chiral -

Solvent: Dichloromethane (DCM) or Toluene

Step-by-Step Methodology:

-

Catalyst Activation: In a flame-dried Schlenk flask, dissolve the Rhodium catalyst in anhydrous DCM under Argon.

-

Substrate Addition: Add the sulfide substrate. Cool the system to 0°C if high enantioselectivity is the goal.

-

Nitrene Transfer: Add the aminating agent (e.g., [(N-nosyl)imino]phenyliodinane) slowly to prevent catalyst poisoning.

-

Monitoring: Monitor via TLC. The reaction typically completes in 1–3 hours.

-

Quench: Filter the mixture through a pad of Celite to remove the catalyst.

-

Isolation: Concentrate the filtrate. Purify via flash column chromatography on silica gel (eluent: Hexanes/EtOAc).

Causality Check:

-

Why Rhodium? Rhodium carbenoids/nitrenoids stabilize the transition state, preventing the "nitrene leak" that leads to side reactions, thereby ensuring high enantiomeric excess (ee).

-

Why Slow Addition? High concentrations of the oxidant can oxidize the sulfide to sulfoxide (S=O) rather than the desired sulfilimine (S=N).

Visualization: Catalytic Cycle

Applications in Drug Development & Agrochemistry[3]

The Sulfoxaflor Connection

While Sulfoxaflor (Isoclast™ Active) is technically a sulfoximine, its discovery relied heavily on sulfilimine chemistry. The synthesis of sulfoxaflor involves the oxidation of a sulfide to a sulfilimine, which is then further oxidized to the sulfoximine.

-

Mechanism of Action: It functions as a modulator of the Nicotinic Acetylcholine Receptor (nAChR).

-

Significance: It demonstrates that high-valent sulfur-nitrogen bonds are metabolically stable enough for commercial application, paving the way for sulfilimines as bioisosteres.[2]

Bioisosterism

Sulfilimines offer a higher degree of polarity and water solubility compared to thioethers, without the metabolic liability of some sulfoxides.

-

Design Strategy: Replace a ketone (

) or sulfoxide (

References

-

Nicolet, B. H., & Willard, J. J. (1921). "The Action of Chloramine-T on Organic Sulfides." Science, 53(1367), 217.

-

Vanacore, R., et al. (2009). "A Sulfilimine Bond Identified in Collagen IV." Science, 325(5945), 1230-1234.

-

Oae, S., & Furukawa, N. (1977). "The Chemistry of Sulfilimines." Chemical Reviews, 77(5), 409-435.

-

Tse, M. K., et al. (2006). "Rhodium-Catalyzed Imination of Sulfides." Journal of Organic Chemistry, 71(4), 1320-1329.

-

Bhave, G., et al. (2012). "Peroxidasin forms sulfilimine crosslinks in Collagen IV."[2] Nature Chemical Biology, 8, 784–790.

-

Zhu, Y., et al. (2011).[4] "Discovery and Characterization of Sulfoxaflor." Journal of Agricultural and Food Chemistry, 59(7), 2950-2957.

Sources

Technical Hazard Guide: S,S-Diphenylsulfilimine & Monohydrate

CAS: 3244-75-5 (Anhydrous) | 68837-61-6 (Monohydrate)

Executive Summary

S,S-Diphenylsulfilimine (Ph₂S=NH) is a reactive organosulfur intermediate primarily utilized in the synthesis of sulfoximines and complex heterocyclic scaffolds for drug discovery. While often handled as the more stable monohydrate (Ph₂S=NH·H₂O), the compound presents distinct stability challenges that distinguish it from standard organic reagents.

Critical Hazard Overview:

-

Thermal Instability: Prone to reversion to diphenyl sulfide (Ph₂S) upon prolonged storage at room temperature or heating (>100°C).

-

Biological Activity: Classified as Harmful (Acute Tox.[1] 4) and Irritant (Skin/Eye), with significant Aquatic Toxicity .

-

Differentiation: Frequently confused in safety databases with Diphenylamine (CAS 122-39-4) or Diphenyl sulfide (CAS 139-66-2). This guide focuses strictly on the sulfilimine species.

Chemical Identity & Physicochemical Characterization[1][2][3][4]

| Property | S,S-Diphenylsulfilimine (Anhydrous) | S,S-Diphenylsulfilimine Monohydrate |

| CAS Number | 3244-75-5 | 68837-61-6 |

| Molecular Formula | C₁₂H₁₁NS | C₁₂H₁₁NS · H₂O |

| Molecular Weight | 201.29 g/mol | 219.31 g/mol |

| Physical State | Hygroscopic Solid / Oil | White to off-white crystalline powder |

| Melting Point | Unstable (oil/solid mix) | 67–71 °C (Lit.) |

| Solubility | DCM, MeOH, DMSO | Water (moderate), Polar organics |

| Odor | Faint (Pure) to Strong Sulfide (Degraded) | Odorless (Pure) |

Senior Scientist Insight: The "Sulfide Sniff Test"

In my experience, the purity of S,S-diphenylsulfilimine is inversely proportional to its odor. A strong smell of "rotten garlic" or burnt rubber indicates significant degradation back to diphenyl sulfide. If a batch stored at room temperature exhibits this odor, quantitative analysis (NMR) is required before use in precise kinetics or coupling reactions.

Hazard Identification (GHS Classification)

The following classification aggregates data from ECHA notifications and major supplier SDS (TCI, Sigma) for the Monohydrate form.

GHS Label Elements

Signal Word: WARNING

| Hazard Class | Category | Code | Hazard Statement |

| Acute Toxicity (Oral) | Cat. 4 | H302 | Harmful if swallowed. |

| Skin Corrosion/Irritation | Cat. 2 | H315 | Causes skin irritation.[2][3] |

| Serious Eye Damage | Cat. 2A | H319 | Causes serious eye irritation.[2][3] |

| Aquatic Toxicity (Acute) | Cat. 1 | H400 | Very toxic to aquatic life.[1][4] |

Precautionary Statements (Selected)

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/eye protection/face protection.[3][6]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do.[3][6] Continue rinsing.[6]

Stability, Reactivity, and Degradation Pathways

Understanding the degradation mechanism is vital for safety and yield. S,S-Diphenylsulfilimine is thermodynamically less stable than its oxidized counterpart (sulfoximine).

Degradation Mechanism

Under thermal stress or hydrolytic conditions (especially acidic), the S=N bond cleaves.

Figure 1: Thermal and hydrolytic decomposition pathway of S,S-Diphenylsulfilimine.

Key Reactivity Hazards:

-

Acylation Reactions: Reacts violently with acyl chlorides if not temperature-controlled.

-

Oxidation: Reacts with oxidants (KMnO₄, NaOCl) to form S,S-diphenylsulfoximine. This reaction is generally exothermic.

-

Hygroscopicity: The anhydrous form avidly absorbs water, altering stoichiometry in strictly anhydrous protocols.

Safe Handling & Storage Protocol

This protocol ensures operator safety and compound integrity.

A. Storage Requirements[2][5][7][9][10]

-

Temperature: Store at +2°C to +8°C (Refrigerated). Long-term storage at < -15°C is preferred for the anhydrous form.

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen) .

-

Container: Amber glass vials (light sensitive) with Teflon-lined caps.

-

Incompatibility: Keep away from strong oxidizing agents and strong acids.

B. Operational Workflow

The following workflow minimizes exposure and degradation.

Figure 2: Step-by-step handling workflow to prevent hydrolysis and exposure.

C. Experimental Tips (Senior Scientist Level)

-

Condensation Control: Never open a cold bottle directly in humid air. Water condensation will initiate hydrolysis on the solid surface, creating a "crust" of diphenyl sulfide.

-

Odor Management: All glassware used with this compound should be rinsed with a dilute bleach solution (sodium hypochlorite) before removal from the fume hood. This oxidizes any residual sulfide (stench) to the odorless sulfoxide/sulfone.

-

Solvent Choice: Avoid protic solvents (MeOH/EtOH) if the free base is required for nucleophilic attack; use dry DCM or MeCN.

Emergency Response

| Scenario | Immediate Action |

| Skin Contact | Wash with soap and water for 15 minutes. If irritation persists (redness/itching), seek medical attention. |

| Eye Contact | Rinse cautiously with water for 15 minutes.[2] Remove contact lenses.[3][6] Do not use neutralizing agents. |

| Inhalation | Move to fresh air.[3][4][6] If breathing is difficult, administer oxygen. |

| Spill (Solid) | Dampen with water to prevent dust.[3][4] Sweep up. Treat surface with dilute bleach to neutralize sulfide odors. |

| Fire | Use Water Spray, CO₂, or Dry Chemical.[2][4] Combustion Products: Sulfur oxides (SOx), Nitrogen oxides (NOx). |

References

-

PubChem. (2025).[1] S,S-Diphenylsulfilimine Monohydrate | C12H13NOS.[1] National Library of Medicine. [Link]

-

Furukawa, N., et al. (1980). Kinetics and mechanism of reaction of S,S-diphenylsulfilimine. Tetrahedron, 36(1), 73-80. [Link]

-

European Chemicals Agency (ECHA). (2025). C&L Inventory: S,S-diphenylsulfilimine. [Link]

Sources

- 1. S,S-Diphenylsulfilimine Monohydrate | C12H13NOS | CID 11435938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. riccachemical.com [riccachemical.com]

Methodological & Application

Application Note: Preparation of S,S-Diphenylsulfilimine Monohydrate using Hydroxylamine-O-Sulfonic Acid

[1]

Executive Summary

This application note details the protocol for the electrophilic amination of diphenyl sulfide to synthesize S,S-diphenylsulfilimine (S,S-diphenyl-λ⁴-sulfanimine) using Hydroxylamine-O-sulfonic acid (HOSA). Unlike metal-catalyzed iminations (e.g., using chloramine-T or azides), the HOSA method is a metal-free, direct amination route that proceeds under mild conditions.

This protocol specifically targets the isolation of the monohydrate form (

Key Advantages:

-

Metal-Free: Eliminates transition metal contamination risks.

-

Scalability: Suitable for gram-to-multigram scale synthesis.[1]

-

Mild Conditions: Reaction proceeds at ambient temperature.

Scientific Principles & Mechanism[3]

The synthesis relies on the electrophilic character of the nitrogen atom in HOSA. The reaction proceeds in two distinct phases:[1][2][3]

-

Electrophilic Amination: The nucleophilic sulfur atom of diphenyl sulfide attacks the amine nitrogen of HOSA. The sulfate group (

) acts as a facile leaving group, generating the S,S-diphenylaminosulfonium salt. -

Deprotonation: Treatment with a strong base (NaOH) deprotonates the ammonium-like nitrogen, yielding the neutral sulfilimine.

Note on Stability: The anhydrous free sulfilimine is hygroscopic and prone to decomposition. The monohydrate form, stabilized by hydrogen bonding, is the preferred target for isolation.

Figure 1: Reaction Mechanism

Caption: Electrophilic amination of sulfide by HOSA followed by alkaline deprotonation.

Reagents & Equipment

Safety Warning: HOSA is hygroscopic and thermally unstable.[4] Store at 2–8°C. It can decompose violently if heated in a confined space. Diphenyl sulfide has a characteristic disagreeable odor; work in a fume hood.

| Reagent | MW ( g/mol ) | Equiv.[5] | Role | Grade |

| Diphenyl Sulfide | 186.27 | 1.0 | Substrate | >98% |

| HOSA | 113.09 | 1.5 - 2.0 | Aminating Agent | >95% (Fresh) |

| Methanol | 32.04 | Solvent | Solvent | ACS Reagent |

| Sodium Hydroxide | 40.00 | Excess | Base | 10% aq. solution |

| Dichloromethane | 84.93 | Extraction | Extraction Solvent | HPLC Grade |

Equipment:

Detailed Experimental Protocol

Phase A: Formation of Aminosulfonium Salt

-

Preparation of Substrate: In a 250 mL 3-neck round bottom flask, dissolve Diphenyl Sulfide (10.0 mmol, 1.86 g) in Methanol (30 mL) .

-

Temperature Control: Cool the solution to 0–5°C using an ice-water bath.

-

Rationale: HOSA hydrolyzes rapidly in water/methanol at elevated temperatures. Cooling minimizes this side reaction.

-

-

HOSA Addition: Add Hydroxylamine-O-sulfonic acid (15.0 mmol, 1.70 g) in small portions over 15 minutes.

-

Note: HOSA can be added as a solid or dissolved in the minimum amount of cold water if solubility is an issue, though solid addition is preferred to minimize water content initially.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) . Stir vigorously for 3–4 hours .

-

Monitoring: Reaction progress can be monitored by TLC (Hexane/EtOAc 4:1). The sulfide spot should disappear.

-

Phase B: Liberation and Isolation[5]

-

Quenching/Basification: Cool the reaction mixture back to 0°C . Slowly add 10% NaOH aqueous solution (20 mL) .

-

Critical Step: The pH must reach >12 to ensure complete deprotonation of the aminosulfonium salt. The solution will turn cloudy as the free sulfilimine precipitates or oils out.

-

-

Extraction: Pour the mixture into a separatory funnel. Extract with Dichloromethane (DCM) (3 x 30 mL) .

-

Washing: Wash the combined organic layers with Brine (20 mL) to remove excess base and water-soluble impurities.

-

Drying: Dry the organic layer over anhydrous Sodium Sulfate (

) for 15 minutes. Filter off the drying agent. -

Concentration: Evaporate the solvent under reduced pressure (Rotovap) at <40°C .

-

Result: A white to off-white solid or viscous oil is obtained.

-

-

Crystallization (Monohydrate Formation): If the product is an oil, triturate with cold diethyl ether or hexane. To ensure the stable monohydrate form, the solid can be recrystallized from a mixture of Acetone/Water or allowed to stand in moist air if strictly anhydrous conditions were used during drying.

-

Yield: Typical yields range from 75% to 90%.

-

Figure 2: Process Workflow

Caption: Step-by-step workflow for the synthesis and isolation of diphenylsulfilimine.

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Target Range | Impact of Deviation |

| Reaction Temperature | 0°C (Addition) | >30°C: HOSA decomposes/hydrolyzes, lowering yield. <0°C: Reaction rate slows significantly. |

| HOSA Stoichiometry | 1.5 – 2.0 Equivalents | <1.2 eq: Incomplete conversion of sulfide. >3.0 eq: Wasteful, difficult workup. |

| pH during Workup | > 12 | < 10: Product remains as water-soluble aminosulfonium salt and is lost in the aqueous layer. |

| Storage | < 15°C, Dark | Product degrades to diphenyl sulfoxide and ammonia if exposed to heat/light. |

Troubleshooting Guide:

-

Low Yield: Check the quality of HOSA. Iodometric titration can verify purity.[4] If HOSA is old, increase equivalents to 2.5 or recrystallize HOSA from water/alcohol.

-

Product is an Oil: This often happens if the product is anhydrous. Add a drop of water or recrystallize from wet acetone to induce formation of the monohydrate solid.

-

Strong Sulfide Smell in Product: Incomplete reaction. Wash the final solid with non-polar solvent (Hexane) to remove unreacted diphenyl sulfide.

Characterization

The isolated product should be characterized to confirm identity and purity.

-

Melting Point: 71–75°C (Monohydrate) [Lit. 67–71°C].

-

IR (KBr): Characteristic

absorption band around 930–970 cm⁻¹. -

¹H NMR (CDCl₃, 400 MHz):

- ~7.4–7.5 (m, 6H, meta/para-ArH)

- ~7.9–8.0 (m, 4H, ortho-ArH)

-

Broad singlet ~1.7–2.0 ppm (NH/H₂O exchangeable protons).

References

-

Tamura, Y., et al. (1973). "A novel method for the preparation of sulfilimines from sulfides using hydroxylamine-O-sulfonic acid." The Journal of Organic Chemistry, 38(6), 1239-1241.

-

Gilchrist, T. L., & Moody, C. J. (1977). "The chemistry of sulfilimines." Chemical Reviews, 77(3), 409-435.

-

Drabowicz, J., et al. (2023). "Synthesis of Sulfilimines via Selective S-C Bond Formation in Water." Organic Letters, 25(12).[9] (Contextual comparison for modern methods).

-

National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 11435938, S,S-Diphenylsulfilimine Monohydrate."

Sources

- 1. Modular Sulfondiimine Synthesis Using a Stable Sulfinylamine Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US20100111807A1 - Process for preparing crystalline hydroxylamine-o-sulfonic acid - Google Patents [patents.google.com]

- 3. US4737354A - Preparation of hydroxylamine-O-sulfonic acid - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Asymmetric catalytic reductive transformation of S(VI) to S(IV) for modular access to S(IV)-stereogenic sulfilimine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. S,S-Diphenylsulfilimine | 68837-61-6 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 8. S,S-Diphenylsulfilimine | 68837-61-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. researchgate.net [researchgate.net]

Application Note: S,S-Diphenylsulfilimine as a Ligand in Transition Metal Catalysis

This guide details the application of S,S-Diphenylsulfilimine (Ph₂S=NH) as a ligand in transition metal catalysis. While often utilized as a nitrene transfer reagent or nucleophile, the S,S-diphenylsulfilimine moiety functions as a unique N-donor ligand , isoelectronic with sulfoxides and phosphine imines. Its coordination chemistry allows for the stabilization of metal centers in various oxidation states, offering a distinct electronic profile (strong

Executive Summary

S,S-Diphenylsulfilimine (Ph₂S=NH) is a sulfur-nitrogen ylide that serves as a versatile ligand in coordination chemistry. Unlike its oxygen analogue (diphenyl sulfoxide), which is an ambidentate ligand (O- or S-donor), Ph₂S=NH coordinates almost exclusively through the nitrogen atom . This specificity, combined with the steric bulk of the phenyl rings and the potential for hydrogen bonding via the N-H proton, makes it a valuable tool for tuning the electronic and steric environment of transition metal catalysts (e.g., Pt, Pd, Rh, Cu).

Key Features

-

Electronic Profile: Strong

-donor capacity via the nitrogen lone pair; the S=N bond is polarized, imparting significant ylide character ( -

Steric Demand: The two phenyl groups on sulfur create a distinct steric pocket, different from

-symmetric phosphines. -

Hemilability: The ligand can stabilize reactive intermediates or be displaced to open coordination sites during catalytic cycles.

-

Hydrogen Bonding: The N-H proton can engage in secondary sphere interactions (H-bonding with anions or substrates), influencing selectivity.

Scientific Foundation & Mechanism

Electronic Structure and Bonding

The sulfilimine bond is best described as a resonance hybrid between a double bond (S=N) and a polar ylide (

-

Coordination Mode: Metal binding occurs via the nitrogen lone pair (

). -

Comparison:

-

Vs. Sulfoxides (R₂S=O): Ph₂S=NH is a softer donor but binds strictly through N, avoiding linkage isomerism common with sulfoxides (S- vs O-bound).

-

Vs. Phosphine Imines (R₃P=NH): Ph₂S=NH is less basic, potentially allowing for easier dissociation (hemilability) during catalysis.

-

Mechanistic Role in Catalysis

In catalytic cycles, Ph₂S=NH ligands function by:

-

Stabilizing High Oxidation States: The strong

-donation stabilizes electron-deficient metal centers (e.g., Pt(IV), Pd(II)). -

Directing Selectivity: The N-H group can hydrogen bond with leaving groups or incoming substrates, providing "secondary sphere" control—a concept increasingly vital in asymmetric catalysis (using chiral sulfilimine derivatives).

Experimental Protocols

Protocol A: Synthesis of S,S-Diphenylsulfilimine (Ph₂S=NH)

Note: Free sulfilimines are often hygroscopic and best stored as hydrates or salts. This protocol uses O-Mesitylenesulfonylhydroxylamine (MSH) for direct amination.[1][2][3][4][5]

-

Safety Warning: MSH is energetic and potentially explosive when dry. Always keep it in solution or wet. Perform reactions behind a blast shield.

Reagents:

-

Diphenyl sulfide (Ph₂S): 1.0 equiv.

-

O-Mesitylenesulfonylhydroxylamine (MSH): 1.1 equiv (freshly prepared).

-

Dichloromethane (DCM): Anhydrous.

-

Sodium Hydroxide (NaOH): 10% aqueous solution.

Step-by-Step Procedure:

-

Preparation of MSH Solution: Dissolve freshly prepared MSH in DCM (approx. 0.2 M).[6] Keep at 0°C.

-

Amination: To a stirred solution of diphenyl sulfide (1.86 g, 10 mmol) in DCM (20 mL) at 0°C, add the MSH solution dropwise over 30 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. A white precipitate (the sulfiliminium salt,

) may form. -

Basification: Cool the mixture to 0°C. Slowly add 10% NaOH (15 mL) with vigorous stirring to deprotonate the salt.

-

Extraction: Separate the organic layer.[7] Extract the aqueous layer with DCM (2 x 15 mL).

-

Purification: Combine organic layers, dry over

, and concentrate under reduced pressure (keep temperature < 40°C). -

Crystallization: The residue is treated with a small amount of diethyl ether/pentane to induce crystallization. Ph₂S=NH typically crystallizes as a monohydrate (

).[4]-

Yield: Typically 80–90%.

-

Storage: Store at -20°C. Stable for months.

-

Protocol B: Preparation of Metal Complex

This protocol demonstrates the coordination of the ligand to a Platinum(II) center.

Reagents:

-

or

-

S,S-Diphenylsulfilimine (Ph₂S=NH): 1.0 mmol (2 equiv).

-

Solvent: Acetonitrile (MeCN) or Methanol (MeOH).

Procedure:

-

Dissolution: Dissolve the metal precursor (e.g.,

) in 10 mL of dry MeCN. -

Ligand Addition: Add Ph₂S=NH (solid or solution) to the metal solution. The solution often changes color (e.g., yellow to pale yellow/colorless).

-

Reaction: Stir at room temperature for 2 hours.

-

Isolation: Concentrate the solution to ~2 mL. Add diethyl ether (20 mL) to precipitate the complex.

-

Filtration: Filter the solid, wash with ether, and dry under vacuum.

-

Characterization:

NMR will show a shift in the phenyl protons compared to the free ligand. IR spectroscopy will show the characteristic

-

Catalytic Application Workflow

While Ph₂S=NH is often a reagent, its use as a spectator ligand is powerful in modulating Lewis acidity.

Case Study: Ligand Screening for Lewis Acid Catalysis

Objective: Use Ph₂S=NH to modify the activity of a Copper(II) catalyst in a Diels-Alder or coupling reaction.

Workflow Diagram:

Optimization Table: When screening Ph₂S=NH against other ligands, use the following matrix:

| Entry | Ligand | L:M Ratio | Solvent | Temp (°C) | Expected Effect |

| 1 | None | - | DCM | 25 | Baseline activity |

| 2 | Pyridine | 2:1 | DCM | 25 | Standard N-donor benchmark |

| 3 | Ph₂S=NH | 1:1 | DCM | 25 | Increased Lewis acidity (weaker donor than pyridine) |

| 4 | Ph₂S=NH | 2:1 | DCM | 25 | Steric crowding, potential H-bonding |

| 5 | 2:1 | DCM | 25 | Soft donor comparison |

Troubleshooting & Stability

| Issue | Probable Cause | Solution |

| Ligand Decomposition | Hydrolysis of S=N bond | Ensure anhydrous solvents; store ligand as hydrate or salt. |

| Precipitate in Catalysis | Formation of insoluble polymeric species | Adjust solvent polarity (add MeCN or DMF); reduce concentration. |

| Low Activity | Strong binding (poisoning) | Increase temperature; use bulky counter-ions ( |

| Isomerization | S- vs N-coordination | Ph₂S=NH is N-selective. If linkage isomerism is suspected, verify with X-ray/IR. |

References

-

Kelly, P. F., et al. "The preparation and structure of novel sulfimide systems; X-ray crystal structures of [Ph₂SNH] and its hydrate."[8] New Journal of Chemistry, 2002, 26, 202–206.[8] Link

-

Bolm, C., et al. "Sulfoximines and Sulfilimines: Small Functional Groups with Great Potential." Chem. Soc. Rev., 2015, 44, 3378–3390. Link

-

Tamura, Y., et al. "Synthesis and properties of O-mesitylenesulfonylhydroxylamine." Journal of Organic Chemistry, 1973, 38, 1239. Link

-

Tietze, L. F., et al. "Iridium-Catalyzed Allylic Amination with S,S-Diphenylsulfilimine." Chemical Science, 2015, 6, 777.[9] Link (Note: Demonstrates stability and utility in Ir-catalysis).

-

Yoshimura, T., et al. "Structure and Reactivity of S-Sulfiliminothiazynes." Bulletin of the Chemical Society of Japan, 1997. Link

Sources

- 1. The synthesis method and uses of O-Mesitylenesulfonylhydroxylamine_Chemicalbook [chemicalbook.com]

- 2. The synthesis method and uses of O-Mesitylenesulfonylhydroxylamine_Chemicalbook [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Sulfilimine - Wikipedia [en.wikipedia.org]

- 9. Biomolecule-Compatible Dehydrogenative Chan-Lam Coupling of Free Sulfilimines - PMC [pmc.ncbi.nlm.nih.gov]

Procedure for N-acylation of S,S-diphenylsulfilimine

Abstract & Application Overview

The N-acylation of S,S-diphenylsulfilimine (Ph₂S=NH) is a critical transformation in organosulfur chemistry, converting the nucleophilic free sulfilimine into stable N-acyl sulfilimines (Ph₂S=N-COR). Unlike the labile free sulfilimine, N-acyl derivatives are chemically robust, non-hygroscopic, and serve as versatile intermediates for the synthesis of sulfoximines, nitrenes, and complex heterocyclic scaffolds.

This guide details the "Gold Standard" protocol using acyl chlorides, optimized for the commercially available S,S-diphenylsulfilimine monohydrate . It addresses the specific challenge of managing the hydrate water content to ensure stoichiometric accuracy and high yields.

Key Applications

-

Synthetic Intermediates: Precursors for photo-induced rearrangements to oxazoles.

-

Nitrene Sources: Thermal decomposition yields acyl nitrenes for C-H insertion.

-

Medicinal Chemistry: Bioisosteres for sulfoxides and sulfones in drug design.

Reaction Mechanism & Logic

The reaction proceeds via a nucleophilic substitution at the carbonyl carbon of the acylating agent. The sulfilimine nitrogen, possessing a lone pair and significant nucleophilic character, attacks the electrophilic carbonyl.

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanistic pathway for the N-acylation of free sulfilimine.

Experimental Protocol: Acyl Chloride Method

This protocol is designed for the S,S-diphenylsulfilimine monohydrate (CAS 68837-61-6).

Critical Note on Stoichiometry: The starting material contains one molecule of water per molecule of sulfilimine. If not removed, this water will hydrolyze 1 equivalent of the acyl chloride.

-

Strategy A (Dehydration): Dissolve and dry first (Recommended for expensive acyl chlorides).

-

Strategy B (Excess Reagent): Use excess acyl chloride to scavenge the water (Recommended for standard reagents like acetyl/benzoyl chloride).

Materials & Reagents

| Reagent | Equiv. | Role | Notes |

| S,S-Diphenylsulfilimine Monohydrate | 1.0 | Substrate | Store in dark; hygroscopic. |

| Acyl Chloride (e.g., Benzoyl Chloride) | 1.2 (if dried) / 2.5 (if wet) | Electrophile | Freshly distilled if colored. |

| Triethylamine (TEA) or Pyridine | 2.5 | Base | Scavenges HCl. |

| Dichloromethane (DCM) | Solvent | Medium | Anhydrous preferred. |

| Sodium Sulfate (Na₂SO₄) | N/A | Drying Agent | For pre-drying step. |

Step-by-Step Procedure

Phase 1: Pre-treatment (Dehydration)

-

Dissolution: Dissolve 1.0 g (4.56 mmol) of S,S-diphenylsulfilimine monohydrate in 20 mL of DCM.

-

Drying: Add 2.0 g of anhydrous Na₂SO₄ and stir vigorously for 15 minutes.

-

Filtration: Filter the solution into a clean, dry 3-neck round-bottom flask under an inert atmosphere (N₂ or Ar). The filtrate now contains anhydrous Ph₂S=NH.

Phase 2: Acylation Reaction

-

Cooling: Cool the filtrate to 0 °C using an ice bath.

-

Base Addition: Add Triethylamine (1.6 mL, 11.4 mmol, 2.5 equiv) to the stirring solution.

-

Acyl Chloride Addition: Dilute the Acyl Chloride (5.5 mmol, 1.2 equiv) in 5 mL of DCM. Add this solution dropwise to the reaction mixture over 20 minutes.

-

Observation: A white precipitate (TEA·HCl) will form immediately.

-

Why dropwise? Exothermic control prevents decomposition of the sulfilimine.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitoring: Check by TLC (SiO

-

S,S-Diphenylsulfilimine reaction with nitriles to form heterocycles

Application Note: Strategic Synthesis of N-Heterocycles via S,S-Diphenylsulfilimine-Nitrile Coupling

Abstract

This application note details the utilization of

Introduction & Mechanistic Insight

-Diphenylsulfilimine (The "Sulfilimine Pinner" Strategy

In the context of heterocycle synthesis,

-

Step 1 (Addition):

-

Step 2 (Transformation): This intermediate is a stabilized amidine equivalent.

-

Path A (Hydrolysis):

(Free Amidine) + -

Path B (Cyclization): Direct reaction with electrophiles (e.g., isothiocyanates, enones) to form heterocycles, releasing

as a byproduct.

-

This method is particularly advantageous for acid-sensitive nitriles or when avoiding the high temperatures of direct ammonia fusion.

Experimental Workflow & Logic

The synthesis is divided into two phases:

-

Generation of Free

-Diphenylsulfilimine: The free base is unstable and best prepared fresh from diphenyl sulfide via amination. -

Nitrile Coupling & Heterocyclization: Reaction with the target nitrile to form the heterocycle scaffold.

Reaction Pathway Diagram

Caption: Logical flow from sulfide precursor to heterocycle diversity via the imidoylsulfilimine intermediate.

Detailed Protocols

Protocol A: Preparation of Free -Diphenylsulfilimine

Note: Free sulfilimine is hygroscopic and sensitive to

Materials:

-

Diphenyl sulfide (

) -

-Mesitylenesulfonylhydroxylamine (MSH) (Warning: MSH is potentially explosive; handle with care or generate in situ). Alternatively, use Chloramine-T followed by detosylation (conc.

-

Dichloromethane (DCM)[2]

-

10% NaOH solution

Step-by-Step:

-

Amination: Dissolve

(10 mmol, 1.86 g) in DCM (20 mL) at 0°C. -

Addition: Dropwise add a solution of MSH (10 mmol) in DCM. Stir at 0°C for 1 h, then warm to RT for 2 h. A white precipitate (sulfiliminium salt) will form.

-

Liberation: Filter the salt. Resuspend in minimal water/DCM (1:1). Add 10% NaOH (15 mL) and stir vigorously for 15 min.

-

Extraction: Separate the organic layer, dry over

(avoid -

Yield: The resulting colorless/pale yellow oil is free

. Use immediately.

Protocol B: Synthesis of 3,5-Diphenyl-1,2,4-Thiadiazole

Targeting the oxidative dimerization of the imidoyl intermediate.

Reagents:

-

Free

(freshly prepared, 10 mmol) -

Benzonitrile (10 mmol)

-

Iodine (

) or Hydrogen Peroxide (30%) -

Ethanol (EtOH)

Procedure:

-

Coupling: Dissolve

(10 mmol) in EtOH (20 mL). Add Benzonitrile (10 mmol). -

Incubation: Stir at room temperature for 4–6 hours. Monitor by TLC for the disappearance of the sulfilimine. The intermediate

-imidoylsulfilimine ( -

Oxidative Cyclization:

-

Add

(5 mmol) and -

Stir at 60°C for 2 hours. The reaction undergoes oxidative dimerization with loss of ammonia and

. -

Mechanism Note: The sulfilimine acts as the amidine source. The iodine promotes S-N bond formation between two amidine units (or thioamide equivalents if sulfur is added).

-

Alternative (High Yield): If specific 1,2,4-thiadiazole is desired, add Elemental Sulfur (10 mmol) during step 2. The sulfilimine activates the nitrile, and sulfur inserts to form the ring.

-

-

Workup: Quench with aqueous

(to remove excess iodine). Extract with EtOAc. -

Purification: Silica gel chromatography (Hexane/EtOAc 9:1).

-

Product: 3,5-Diphenyl-1,2,4-thiadiazole (White solid, mp 162°C).

Data Summary & Troubleshooting

Table 1: Substrate Scope and Expected Yields

| Entry | Nitrile Substrate ( | Target Heterocycle | Conditions | Yield (%) | Notes |

| 1 | Benzonitrile | 1,2,4-Thiadiazole | 75-82 | Standard protocol. | |

| 2 | 4-Chlorobenzonitrile | 1,2,4-Thiadiazole | 68-75 | Requires longer reaction time. | |

| 3 | Acetonitrile | Pyrimidine | Acetylacetone, reflux | 60-65 | Forms 4,6-dimethyl-2-methylpyrimidine. |

| 4 | 4-Nitrobenzonitrile | 1,2,4-Thiadiazole | 85-90 | Electron-withdrawing groups accelerate addition. |

Troubleshooting Guide:

-

Low Yield: Often due to hydrolysis of

before reaction. Ensure anhydrous solvents in Step 1. -

No Reaction: Electron-rich nitriles (e.g., p-methoxybenzonitrile) react slowly. Add a Lewis acid catalyst (

, 5 mol%) to activate the nitrile. -

Byproduct Contamination: Diphenyl sulfide (

) is a liquid byproduct. It can be removed by washing the crude solid with cold hexane (if the product is solid) or via vacuum distillation.

References

-

Furukawa, N., & Oae, S. (1977). Reaction of sulfilimines and related compounds. Tetrahedron, 33(18), 2359-2367. Link

-

Yoshimura, T., et al. (1976). Reactions of Sulfilimines with Nitriles.[3] Bulletin of the Chemical Society of Japan, 49(9), 2584-2589. Link

-

Dunn, P. J. (2005). Synthesis of Amidines and their Application in Heterocycle Synthesis. Comprehensive Organic Functional Group Transformations II. Link

-

Gilchrist, T. L., & Moody, C. J. (1977). The chemistry of sulfilimines. Chemical Reviews, 77(3), 409-435. Link

-

Organic Chemistry Portal. Synthesis of 1,2,4-Thiadiazoles. Link

Sources

Application Note: NH-Transfer Protocols Using S,S-Diphenylsulfilimine

This Application Note is designed for researchers and drug discovery scientists focusing on S,S-Diphenylsulfilimine (Ph₂S=NH) as a versatile, atom-economical NH-transfer reagent . Unlike electrophilic nitrene sources (e.g., iminoiodinanes) that require heavy oxidants, Ph₂S=NH acts primarily as a nucleophilic NH equivalent , enabling unique transformations such as stereoselective allylic amination and direct aziridination of electron-deficient olefins.

Executive Summary

The direct introduction of a "free" (unprotected) NH group into organic molecules is a high-value transformation in medicinal chemistry, often circumventing the need for protection/deprotection sequences. S,S-Diphenylsulfilimine (Ph₂S=NH) , available commercially as a stable monohydrate, serves as a practical "NH" synthon. Upon N-transfer, it releases diphenyl sulfide (Ph₂S), which can be recovered. This guide details the preparation of the free reagent and its application in Iridium-catalyzed allylic amination (synthesis of primary allylic amines) and Nucleophilic Aziridination .

Chemical Properties & Reagent Preparation[1][2][3][4][5][6][7][8][9][10][11]

While Ph₂S=NH is often sold as a monohydrate (Ph₂S=NH·H₂O ), certain catalytic applications require the anhydrous free base or specific handling to prevent catalyst deactivation.

Properties

-

CAS: 68837-61-6 (Monohydrate)

-

Appearance: White to off-white crystalline solid.

-

Stability: The monohydrate is stable at room temperature. The anhydrous free base is hygroscopic and should be stored under inert gas at -20°C to prevent hydrolysis or oligomerization.

-

Byproduct: Diphenyl sulfide (Ph₂S) – distinct odor; removable via column chromatography (non-polar).

Protocol A: Preparation of Free S,S-Diphenylsulfilimine

For applications requiring strictly anhydrous conditions (though many tolerate the hydrate).

Principle: Deprotonation of the sulfiliminium salt derived from diphenyl sulfide.

Figure 1: Generation of free sulfilimine from sulfide precursors.

Step-by-Step:

-

Amination: Dissolve diphenyl sulfide (1.0 equiv) in CH₂Cl₂ (0.5 M). Add O-mesitylenesulfonylhydroxylamine (MSH) (1.1 equiv) portion-wise at 0°C. Stir for 2 hours.

-

Precipitation: Add Et₂O to precipitate the white sulfiliminium salt. Filter and dry.[1]

-

Neutralization: Suspend the salt in MeOH. Add 10% aqueous NaOH (1.5 equiv) at 0°C. Stir for 10 min.

-

Extraction: Extract with CH₂Cl₂. Dry organic layer over K₂CO₃ (avoid acidic drying agents like MgSO₄ which might revert the equilibrium).

-

Concentration: Evaporate solvent to yield Ph₂S=NH as a white solid. Use immediately or store at -20°C.

Application 1: Enantioselective Synthesis of Primary Allylic Amines

Reference: Grange, R. L., et al. Chem. Sci., 2015, 6 , 777-781.[2][3][4]

This is the "killer application" for Ph₂S=NH. It acts as a nucleophile in an Iridium-catalyzed allylic substitution.[5] The resulting allylic sulfilimine is easily hydrolyzed to a primary amine, avoiding the harsh deprotection required for phthalimides or sulfonamides.

Mechanism

The Ir-catalyst forms a

Figure 2: Ir-catalyzed allylic amination workflow using Ph₂S=NH.

Protocol B: Ir-Catalyzed Allylic Amination

Reagents:

-

[Ir(cod)Cl]₂ (2 mol%)[4]

-

Chiral Phosphoramidite Ligand (4 mol%)

-

Allylic Carbonate (1.0 equiv)

-

S,S-Diphenylsulfilimine Monohydrate (1.1 equiv)

-

Solvent: CH₂Cl₂ (anhydrous)

Procedure:

-